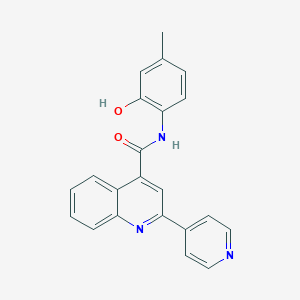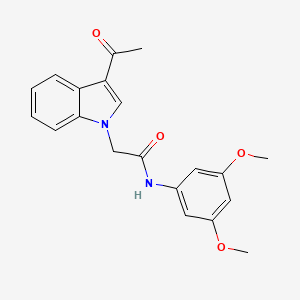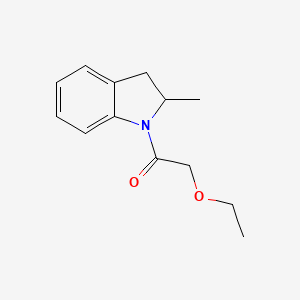
N-(2-hydroxy-4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-hydroxy-4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide” is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-hydroxy-4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Substitution Reactions: Introduction of the pyridin-4-yl group can be done via nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents like carbodiimides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the hydroxy and methyl groups.
Reduction: Reduction reactions could target the quinoline ring or the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of organic semiconductors.
Biology
Antimicrobial Agents: Quinoline derivatives have shown activity against various bacterial and fungal strains.
Anticancer Agents: Some derivatives are studied for their potential to inhibit cancer cell growth.
Medicine
Drug Development: The compound could be a lead molecule for developing new pharmaceuticals targeting specific diseases.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments due to their vibrant colors.
Mechanism of Action
The mechanism of action for “N-(2-hydroxy-4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide” would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The hydroxy and carboxamide groups might play crucial roles in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxamide: Lacks the pyridin-4-yl group but shares the quinoline core.
N-(2-hydroxyphenyl)quinoline-4-carboxamide: Similar structure but without the methyl group.
Uniqueness
The presence of both the pyridin-4-yl and hydroxy-4-methylphenyl groups in “N-(2-hydroxy-4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide” might confer unique biological activities and chemical properties, making it a valuable compound for further research.
Properties
Molecular Formula |
C22H17N3O2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)-2-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H17N3O2/c1-14-6-7-19(21(26)12-14)25-22(27)17-13-20(15-8-10-23-11-9-15)24-18-5-3-2-4-16(17)18/h2-13,26H,1H3,(H,25,27) |
InChI Key |
VXANDHLJAXATHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11027889.png)
![(2E)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B11027890.png)

![Methyl 4-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B11027901.png)
![tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11027907.png)
![6-(3,5-dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11027910.png)
![Tetramethyl 5',5'-dimethyl-6'-(2-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11027920.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11027925.png)
![1-{[(2-Phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetyl}piperidine-4-carboxamide](/img/structure/B11027933.png)
![Thiourea, 1-[(4,6-dimethylpyrimidin-2-ylamino)-m-tolylaminomethylene]-3-phenyl-](/img/structure/B11027934.png)
![ethyl 6,8,8,9-tetramethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinoline-3-carboxylate](/img/structure/B11027937.png)

![1-[7-Methoxy-2,2,4-trimethyl-6-(piperidinocarbothioyl)-3,4-dihydro-1(2H)-quinolinyl]-1-ethanone](/img/structure/B11027952.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-oxopiperazin-2-yl)acetamide](/img/structure/B11027963.png)
